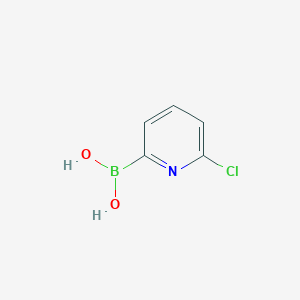

6-Chloropyridine-2-boronic acid

Description

Significance of Pyridine-Based Scaffolds in Organic and Medicinal Chemistry

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry and a cornerstone of organic synthesis. rsc.orgrsc.org It is an isostere of benzene (B151609) and is present in a vast number of natural products, including vitamins like niacin and pyridoxine, co-enzymes such as NAD and NADP, and a wide array of alkaloids. mdpi.comdovepress.com The presence of the nitrogen atom imparts weak basicity and enhances aqueous solubility, which can improve the pharmacological characteristics of drug molecules. mdpi.com

Pyridine-based structures are integral to more than 7,000 existing drug molecules and are found in numerous FDA-approved pharmaceuticals. rsc.orgrsc.org These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. mdpi.comdovepress.comnih.gov The versatility of the pyridine scaffold allows for extensive chemical modification, enabling researchers to fine-tune the steric and electronic properties of molecules to optimize their therapeutic effects. nih.gov This has led to the development of drugs for a wide range of diseases, from tuberculosis and HIV/AIDS to cancer and Alzheimer's disease. dovepress.com

Role of Boronic Acids as Synthetic Intermediates and Reagents in Advanced Organic Transformations

Boronic acids, characterized by the R-B(OH)₂ functional group, are exceptionally versatile building blocks in organic chemistry. nih.govwikipedia.org First synthesized in 1860, their application has grown exponentially, largely due to their stability, ease of handling, and generally low toxicity. nih.gov Boronic acids and their derivatives are crucial intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.govwikipedia.org This reaction is one of the most powerful methods for forming carbon-carbon bonds, essential for constructing the complex biaryl structures often found in pharmaceuticals and advanced materials. nih.govorganic-chemistry.org

The utility of boronic acids extends beyond Suzuki-Miyaura coupling to other significant transformations like the Chan-Lam coupling for forming carbon-heteroatom bonds. wikipedia.org They act as mild Lewis acids and have the unique ability to form reversible covalent complexes with diols, such as those found in sugars, which has led to their use in sensors and molecular recognition. wikipedia.orgresearchgate.net The boron-containing group is typically degraded in the body to boric acid, which is considered a "green compound," adding to their appeal in drug design. nih.gov

Specific Research Context of 6-Chloropyridine-2-boronic Acid

This compound emerges as a highly valuable reagent by combining the features of both a pyridine scaffold and a boronic acid. Its structure, featuring a chlorine atom at the 6-position and a boronic acid at the 2-position, makes it a bifunctional building block. The boronic acid group serves as a handle for introducing the 6-chloropyridinyl moiety into a target molecule, typically via a Suzuki-Miyaura coupling. nih.govorganic-chemistry.org

The chlorine atom provides an additional site for subsequent chemical transformations. This dual reactivity allows for the stepwise and controlled construction of complex molecular architectures. Researchers utilize this compound to synthesize novel compounds for drug discovery and materials science, where the specific substitution pattern of the pyridine ring is critical for achieving desired biological activity or physical properties. nih.gov Its application is particularly noted in the synthesis of heteroaryl compounds, which are challenging but crucial targets in pharmaceutical development. organic-chemistry.org

Propriétés

IUPAC Name |

(6-chloropyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJTYQJAQCXFFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628591 | |

| Record name | (6-Chloropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652148-90-8 | |

| Record name | (6-Chloropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloropyridine-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloropyridine 2 Boronic Acid and Its Derivatives

Classical Approaches to Pyridinylboronic Acid Synthesis

The traditional synthesis of pyridinylboronic acids heavily relies on the generation of a nucleophilic pyridine (B92270) intermediate, which is then trapped with a boron electrophile. Two of the most established methods in this category are halogen-metal exchange and directed ortho-metallation.

Halogen-Metal Exchange and Subsequent Borylation

This method involves the reaction of a halopyridine with a strong organometallic base to generate a pyridyl anion, which is then quenched with a borate (B1201080) ester. arkat-usa.orgnih.gov The choice of the organometallic reagent is crucial and significantly influences the reaction's success and scope.

Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases capable of effecting halogen-metal exchange on halopyridines. google.comyoutube.comyoutube.com The reaction is typically performed at very low temperatures (e.g., -78°C) to mitigate side reactions. google.com For instance, the synthesis of 6-chloropyridine-2-boronic acid can be achieved by treating 2-bromo-6-chloropyridine (B1266251) with n-BuLi in tetrahydrofuran (B95107) (THF), followed by the addition of a trialkyl borate like triisopropyl borate. google.com Subsequent hydrolysis then yields the desired boronic acid. The high reactivity of organolithium reagents necessitates careful control of reaction conditions and can limit the functional group tolerance of the process. acsgcipr.org

A one-pot synthesis of this compound has been reported starting from 6-chloro-2-bromopyridine. google.com The process involves a metal-halogen exchange with n-butyllithium at -78°C in anhydrous THF, followed by the addition of triisopropyl borate and subsequent hydrolysis. google.com

| Starting Material | Reagents | Product | Reference |

| 2-Bromo-6-chloropyridine | 1. n-BuLi, THF, -78°C 2. Triisopropyl borate 3. Hydrolysis | This compound | google.com |

| 2,6-Dibromopyridine | 1. n-BuLi, diethyl ether, -78°C 2. 1,1,2-Trichloro-1,2,2-trifluoroethane | 2-Bromo-6-chloropyridine | chemicalbook.com |

Table 1: Synthesis of this compound and a key intermediate using organolithium reagents.

Grignard reagents offer a milder alternative to organolithiums for halogen-metal exchange. google.comgoogle.comyoutube.com The formation of pyridyl Grignard reagents can be achieved by reacting a pyridyl halide with magnesium metal or through an exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride. google.comnih.gov While generally less reactive than their lithium counterparts, Grignard reagents can provide better functional group compatibility. mdpi.com The synthesis of certain pyridinylboronic acids, such as 6-methylpyridine-2-boronic acid and 6-bromopyridine-2-boronic acid, has been successfully demonstrated using isopropylmagnesium chloride. google.com

| Starting Material | Reagents | Product | Reference |

| 6-Methyl-2-bromopyridine | 1. i-PrMgCl, THF 2. Tris(trimethylsilyl)borate 3. Hydrolysis | 6-Methylpyridine-2-boronic acid | google.com |

| 2,6-Dibromopyridine | 1. i-PrMgCl, THF 2. Tris(trimethylsilyl)borate 3. Hydrolysis | 6-Bromopyridine-2-boronic acid | google.com |

Table 2: Synthesis of pyridinylboronic acids using Grignard reagents.

The regioselectivity of halogen-metal exchange is generally high, with the exchange occurring at the position of the halogen atom. znaturforsch.com In dihalogenated pyridines, the choice of the halogen atom can direct the metallation. For instance, in 2-bromo-6-chloropyridine, the bromine atom is more readily exchanged than the chlorine atom, allowing for the selective formation of the 2-pyridyl anion. chemicalbook.comepfl.ch The substrate scope is broad, but the presence of functional groups sensitive to strong bases can be problematic. arkat-usa.orgacsgcipr.org However, in situ quench procedures, where the organometallic reagent is added to a cooled mixture of the halopyridine and trialkyl borate, can often improve yields for substrates with incompatible functional groups. arkat-usa.org

Directed ortho-Metallation (DoM) Strategies Followed by Borylation

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. acs.orgnih.govharvard.edu This method relies on the presence of a directing group on the pyridine ring that coordinates to the organometallic base, directing deprotonation to the adjacent ortho position. harvard.eduacs.org Subsequent quenching with a borate ester furnishes the corresponding boronic acid. This approach avoids the often-problematic isolation of pyridyl boronic acids, which can be unstable. acs.orgnih.gov A variety of directing groups, including carboxamides, can be employed, and the method has been successfully applied to chloro- and fluoro-pyridines. acs.orgnih.gov

Transition Metal-Catalyzed Borylation Reactions

In recent years, transition metal-catalyzed C-H borylation has emerged as a highly efficient and atom-economical method for the synthesis of aryl and heteroarylboronic acids. nih.govnih.govrsc.org These reactions, often catalyzed by iridium or palladium complexes, allow for the direct conversion of a C-H bond into a C-B bond. arkat-usa.orgnih.govnih.gov While this method offers significant advantages in terms of step economy, achieving high regioselectivity in pyridine systems can be challenging due to the coordinating ability of the pyridine nitrogen. nih.govthieme-connect.de However, strategic use of ligands and the electronic properties of substituents on the pyridine ring can be leveraged to control the regiochemical outcome of the borylation. nih.govthieme-connect.deumich.edursc.org For instance, the presence of an electron-withdrawing group can influence the site of borylation. nih.gov

Synthetic Routes to this compound and its Derivatives

The synthesis of this compound and its related compounds is crucial for their application in various chemical transformations. The primary methods for their preparation involve transition-metal-catalyzed borylation reactions, which offer efficient and regioselective access to these valuable synthetic intermediates.

1 Palladium-Catalyzed Miyaura Borylation of Halopyridines

The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, stands as a prominent method for synthesizing aryl and heteroaryl boronic esters. organic-chemistry.orgresearchgate.net This reaction typically involves the coupling of a halide with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org

1 Reaction Conditions and Catalyst Systems for 6-Chloropyridine Precursors (e.g., Pd(dppf)Cl₂)

The borylation of chloropyridine precursors, such as 2,6-dichloropyridine (B45657), can be effectively achieved using palladium catalysts. A commonly employed catalyst for this transformation is [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). riyngroup.comriyngroup.comsigmaaldrich.com This catalyst, often in complex with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂), is a stable, commercially available, and highly efficient catalyst for various cross-coupling reactions. riyngroup.comwikipedia.org

The reaction conditions for the Miyaura borylation of chloropyridines generally involve the use of a base, such as potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄), and a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). beilstein-journals.orgnih.gov The reaction is typically carried out in a suitable organic solvent like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) at elevated temperatures. beilstein-journals.orgresearchgate.net Optimization of the base and reaction temperature can lead to improved yields and shorter reaction times. For instance, the use of lipophilic bases like potassium 2-ethylhexanoate (B8288628) has been shown to facilitate the reaction at milder temperatures (e.g., 35 °C) with low catalyst loadings. nih.gov

Table 1: Exemplary Reaction Conditions for Miyaura Borylation of a Chloropyridine Precursor

| Parameter | Condition | Reference |

| Substrate | 4-Chloroanisole (B146269) | researchgate.net |

| Catalyst | PdCl₂(dppf) | researchgate.net |

| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) | researchgate.net |

| Base | Potassium Phosphate (K₃PO₄) | researchgate.net |

| Solvent | Tetrahydrofuran (THF) | researchgate.net |

| Temperature | Room Temperature | researchgate.net |

| Yield | Good | researchgate.net |

Note: This table provides a general example. Specific conditions for 6-chloropyridine precursors may vary.

2 Substrate Scope and Functional Group Tolerance in Borylation

A significant advantage of the palladium-catalyzed Miyaura borylation is its broad substrate scope and high functional group tolerance. researchgate.netnih.gov The reaction can be applied to a wide range of aryl and heteroaryl halides, including those containing various functional groups. beilstein-journals.orgrsc.org For chloropyridine precursors, this tolerance allows for the borylation of substrates bearing substituents such as esters, nitriles, ketones, and nitro groups. rsc.orgarkat-usa.org This compatibility obviates the need for protecting group strategies in many cases, streamlining the synthetic process. nih.gov However, the presence of certain functional groups on the pyridine ring can influence the reaction's efficiency and may require adjustment of the reaction conditions. arkat-usa.org

3 Formation of Pinacol (B44631) Boronic Esters as Stable Synthetic Intermediates

The Miyaura borylation reaction typically utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source, leading to the formation of pinacol boronic esters. organic-chemistry.orgchemicalbook.com These esters are generally stable, crystalline solids that are amenable to purification by chromatography and can be stored for extended periods. organic-chemistry.orgchemicalbook.com The stability of pinacol boronic esters makes them valuable synthetic intermediates, readily available for subsequent transformations like the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov While the direct synthesis of boronic acids is possible, the isolation of their pinacol ester derivatives is often preferred due to their enhanced stability and ease of handling. orgsyn.org It has been demonstrated that these boronic esters can often be used directly in subsequent coupling reactions without prior hydrolysis. nih.gov

2 Iridium and Rhodium-Catalyzed C-H/C-F Borylation

In addition to the palladium-catalyzed methods, iridium and rhodium-catalyzed C-H and C-F borylation have emerged as powerful strategies for the synthesis of pyridinylboronic esters. arkat-usa.org These methods offer an alternative, and sometimes more direct, route by activating C-H or C-F bonds, thus avoiding the need for pre-functionalized halopyridine starting materials. umich.eduthieme-connect.de

1 Regioselectivity in Heteroaryl C-H Borylation

A key challenge in the C-H borylation of pyridines is controlling the regioselectivity. thieme-connect.deresearchgate.net For iridium-catalyzed reactions, the regioselectivity is often governed by steric factors. digitellinc.comnih.govacs.org The bulky iridium catalyst tends to favor borylation at the less sterically hindered positions of the pyridine ring. digitellinc.comnih.gov For instance, in 2-substituted pyridines, borylation often occurs at the C5 position. digitellinc.com However, electronic effects can also play a significant role, and the interplay between steric and electronic factors can sometimes make the regioselectivity difficult to predict. umich.eduresearchgate.net The choice of ligand on the iridium catalyst can also influence the regiochemical outcome. researchgate.net

Rhodium-catalyzed C-H borylation of pyridones has been shown to proceed with high regioselectivity, for example, directing borylation to the C6 position. nih.gov In some cases, rhodium catalysts can lead to double hydroboration of the pyridine ring. rsc.org

Table 2: Regioselectivity in Iridium-Catalyzed C-H Borylation of Substituted Pyridines

| Pyridine Substituent | Major Borylation Position(s) | Key Influencing Factor | Reference(s) |

| 2-Substituted | C5 | Steric Hindrance | digitellinc.com |

| 3-Substituted | C5 | Electronic/Steric | nih.gov |

| 2,6-Disubstituted | C4 | Steric Hindrance | digitellinc.com |

| CF₃-substituted | α, β, or γ | Steric Hindrance | nih.govacs.org |

2 In Situ Utilization of Boronic Esters in Subsequent Transformations

A significant advantage of these borylation methodologies is the ability to use the resulting boronic esters in situ for subsequent reactions. nih.govnih.gov This one-pot approach, where the borylation is immediately followed by a cross-coupling reaction like the Suzuki-Miyaura coupling, avoids the isolation and purification of the boronic ester intermediate. nih.govrsc.orgnih.gov This strategy is not only more time- and resource-efficient but can also be beneficial when the boronic ester is unstable. nih.gov For example, a palladium-catalyzed borylation can be performed, and then, without isolating the product, a second aryl halide and a suitable base can be added to the reaction mixture to effect a Suzuki-Miyaura cross-coupling. nih.govnih.gov This tandem approach provides a streamlined route to a wide array of substituted biaryl compounds. nih.govrsc.org

Emerging and Specialized Synthetic Routes

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient pathways for preparing pyridine boronic acids, including this compound. These methods offer alternatives to traditional cross-coupling reactions, sometimes avoiding the use of transition metals or employing unique bond-forming strategies.

The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, provides a powerful method for constructing six-membered rings. conicet.gov.armdpi.com This strategy can be adapted to synthesize the pyridine core, which can subsequently be converted into the desired boronic acid. In this approach, an aza-diene (a diene containing one or more nitrogen atoms) reacts with a dienophile to form a dihydropyridine (B1217469) intermediate, which then aromatizes to the pyridine ring. acsgcipr.orgnih.govresearchgate.net

Inverse-electron-demand Diels-Alder reactions are particularly effective for pyridine synthesis. acsgcipr.org In this variation, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial cycloadduct often extrudes a small stable molecule like nitrogen gas (N₂) to facilitate aromatization to the pyridine ring system. acsgcipr.org While direct cycloaddition to form a borylated pyridine in one step is less common, this method is invaluable for creating highly substituted pyridine precursors. researchgate.netrsc.org Once the substituted pyridine ring is formed, other methods can be employed to introduce the boronic acid group at the desired position.

A general scheme for this approach is the reaction of an azadiene with a suitable dienophile, leading to the pyridine scaffold. The specific substituents on the reactants determine the final substitution pattern on the pyridine ring.

| Reactant A (Diene Type) | Reactant B (Dienophile Type) | Key Feature | Resulting Intermediate |

| 1-Azadiene or 2-Azadiene | Alkyne or Enamine | Forms pyridine ring directly or after elimination | Dihydropyridine or Pyridine |

| 1,2,4-Triazine | Electron-rich alkene/enamine | Inverse-electron-demand; extrusion of N₂ | Pyridine |

This table illustrates general [4+2] cycloaddition strategies for pyridine synthesis.

A prevalent and robust method for synthesizing boronic acids involves the reaction of an organometallic reagent with an electrophilic boron species, such as a trialkyl borate. wikipedia.orgorgsyn.org For the synthesis of this compound, this typically begins with a di- or tri-substituted pyridine.

One specific route involves the metal-halogen exchange of a starting material like 6-chloro-2-bromopyridine. google.com The reaction is performed at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (THF). An organolithium reagent, such as n-butyllithium, selectively replaces the bromine atom with lithium, generating a highly reactive pyridyllithium intermediate. This intermediate is then quenched with a trialkyl borate, most commonly triisopropyl borate (B(O-iPr)₃). orgsyn.orggoogle.com The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final this compound. google.com

An alternative involves the use of Grignard reagents. The appropriate pyridylmagnesium halide, formed from the corresponding bromopyridine and magnesium metal, can react with pinacolborane (PinBH) or trialkyl borates to furnish the boronic ester. acs.org These organometallic routes are highly versatile and tolerate a range of functional groups. mdpi.comorganic-chemistry.org

| Starting Material | Reagent 1 | Reagent 2 | Product Type | Ref. |

| 6-Chloro-2-bromopyridine | n-Butyllithium | Triisopropyl borate | Boronic Acid (after hydrolysis) | google.com |

| Aryl or Heteroaryl Halide | Magnesium (Mg) | Pinacolborane (PinBH) | Pinacol Boronic Ester | acs.org |

| Aryl Halide | iPrMgCl·LiCl | Trialkyl Borate | Boronic Acid (after hydrolysis) | organic-chemistry.org |

This table summarizes common organometallic approaches to boronic acids and esters.

To circumvent the cost and potential toxicity of residual transition metals, metal-free borylation methods have gained significant attention. These reactions often rely on the inherent reactivity of the substrates or the use of organic promoters.

One such strategy is the Sandmeyer-type borylation, which converts an amino group into a boronic ester. orgsyn.org For example, a precursor like 2-amino-6-chloropyridine (B103851) could be diazotized using an organic nitrite (B80452) (e.g., tert-butyl nitrite). The resulting diazonium salt is then reacted in situ with a boron source like bis(pinacolato)diboron (B₂pin₂) to form the pinacol ester of this compound. orgsyn.org These reactions can be promoted by radical initiators or proceed under thermal conditions.

Another emerging area is direct C-H borylation, which avoids the need for pre-functionalized starting materials like halides or amines. nih.gov In some cases, a directing group on the pyridine ring can guide a borylating agent (e.g., BBr₃) to a specific C-H bond, often at the ortho position, without a metal catalyst. nih.govresearchgate.net The reaction proceeds through the formation of a Lewis acid-base adduct, activating the C-H bond for borylation. nih.gov While not yet specifically detailed for this compound, these protocols represent a promising and atom-economical future direction.

| Method | Precursor | Key Reagents | Product | Key Advantage |

| Sandmeyer-type Borylation | 2-Amino-6-chloropyridine | t-BuONO, B₂pin₂ | This compound pinacol ester | Avoids organometallic intermediates |

| Directed C-H Borylation | Substituted Pyridine | BBr₃ | ortho-Borylated Pyridine | High atom economy; no pre-functionalization |

This table outlines examples of transition-metal-free borylation strategies.

Hydrolysis of Boronic Esters to Corresponding Boronic Acids

Many synthetic routes, including organometallic addition and metal-free borylations, initially yield boronic esters, such as pinacol esters. thermofisher.com These esters are generally more stable, less prone to dehydration to form boroxins, and easier to purify via chromatography than their corresponding boronic acids. chem-station.comresearchgate.net Therefore, a final hydrolysis step is required to obtain the free boronic acid. wikipedia.org

The deprotection of boronic esters can be achieved under various conditions. Simple hydrolysis with an aqueous acid or base is often effective, though conditions can be harsh. chem-station.com A common and mild method involves transesterification. For instance, reacting the boronic ester with a diol that forms a water-soluble boronate can facilitate the isolation of the desired product.

More sophisticated methods provide milder and more efficient cleavage. One approach is a two-step procedure where the boronic ester is first converted to a stable potassium organotrifluoroborate salt using potassium hydrogen fluoride (B91410) (KHF₂). researchgate.netacs.org This crystalline salt is easily purified and can then be hydrolyzed to the boronic acid using a Lewis acid like trimethylsilyl (B98337) chloride (TMSCl) or a base. researchgate.netacs.org Another technique involves oxidative cleavage of the diol protecting group, for example, using sodium periodate (B1199274) (NaIO₄) to break down the pinacol byproduct, which drives the equilibrium toward the free boronic acid. researchgate.net The choice of method depends on the stability of the target molecule and the other functional groups present. rsc.org

| Deprotection Method | Reagents | Intermediate (if any) | Key Feature |

| Acidic/Basic Hydrolysis | HCl(aq) or NaOH(aq) | None | Simple, but can be harsh |

| Two-step via Trifluoroborate | 1. KHF₂ 2. TMSCl/H₂O or Base | Potassium Trifluoroborate Salt | Mild conditions, allows for purification of intermediate |

| Oxidative Cleavage | NaIO₄, H₂O | None | Irreversibly destroys the diol byproduct |

| Transesterification | Phenylboronic acid or Diethanolamine | Different Boronic Ester | Mild exchange reaction |

This table details common methods for the hydrolysis of boronic esters.

Reactivity and Mechanistic Investigations of 6 Chloropyridine 2 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the synthesis of biaryls, styrenes, and polyolefins. libretexts.orgwikipedia.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as 6-Chloropyridine-2-boronic acid, with a halide or triflate. libretexts.orgwikipedia.org The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents. organic-chemistry.orgmusechem.comuwindsor.ca

General Mechanism and Catalytic Cycles

The widely accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. numberanalytics.comnumberanalytics.comchemrxiv.org The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnumberanalytics.comnumberanalytics.com

The catalytic cycle begins with the oxidative addition of an organic halide to a palladium(0) complex. numberanalytics.comnumberanalytics.com This step, often the rate-determining one, involves the insertion of the palladium into the carbon-halide bond, forming a palladium(II) species. numberanalytics.comnumberanalytics.comnih.gov The reactivity of the halide in this step follows the order I > Br > OTf >> Cl > F. libretexts.org While aryl chlorides are generally less reactive, the use of electron-donating, bulky phosphine (B1218219) ligands on the palladium catalyst can facilitate their oxidative addition. libretexts.org

Next, transmetalation occurs, where the organic group from the organoboron compound is transferred to the palladium(II) complex. libretexts.orgwikipedia.org This step requires the activation of the boronic acid by a base. organic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium complex. wikipedia.orgnih.govacs.org

Finally, reductive elimination from the palladium(II) complex yields the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.orgnumberanalytics.com This step is typically fast and irreversible. numberanalytics.com

The choice of base and solvent is crucial for the success of the Suzuki-Miyaura reaction. libretexts.org The base plays a critical role in the transmetalation step by activating the boronic acid. organic-chemistry.orgacs.org Computational studies suggest that the reaction of the base with the organoboronic acid is the initial step in the main mechanistic pathway of transmetalation. acs.org The strength of the base can influence the reaction rate, with stronger bases like NaOH and NaOMe performing well in solvents like THF and water, while weaker bases such as K2CO3 and K3PO4 are often used in DMF. libretexts.org

A unique feature of the Suzuki-Miyaura coupling is its ability to be performed in aqueous or biphasic (organic/aqueous) conditions. libretexts.orgharvard.edu This is advantageous as organoboranes are often water-soluble. libretexts.org The use of aqueous media can also facilitate the reaction and allow for milder conditions, such as conducting the reaction at physiological temperatures. nih.gov The presence of water is often thought to be necessary for the hydrolysis of boronic esters to the corresponding boronic acids before they undergo transmetalation. yonedalabs.com

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are the most extensively used for Suzuki-Miyaura coupling reactions. libretexts.org The choice of palladium source and, critically, the associated ligands can significantly impact the reaction's efficiency and scope.

This compound is a key building block for the synthesis of biaryl and heteroaryl compounds. uwindsor.canumberanalytics.comnih.gov The Suzuki-Miyaura reaction provides a powerful method for creating carbon-carbon bonds between this pyridyl boronic acid and various aryl or heteroaryl halides. musechem.comnumberanalytics.com This reaction is instrumental in constructing complex molecules, including those with significant biological activity. musechem.comorganic-chemistry.org

The coupling of this compound with aryl halides leads to the formation of 2-arylpyridine derivatives. Similarly, its reaction with heteroaryl halides produces heteroaryl-substituted pyridines. These reactions are crucial for accessing a wide range of molecular structures. For instance, the coupling of 2-chloropyridines with arylboronic acids is a common strategy in the synthesis of pharmaceutical compounds. beilstein-journals.org The reactivity of heteroaryl halides, such as chloropyridines, can be sufficient for coupling with traditional palladium catalysts. uwindsor.ca

Table 1: Examples of Suzuki-Miyaura Coupling with Pyridyl Boronic Acids

| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst System | Product Yield | Reference |

| 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | 82% | nih.gov |

| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | 74% | nih.gov |

| 2-Amino-5-chloropyridine | 2-Thiophene boronic acid | Pd₂(dba)₃ / Ligand 2 | 95% | acs.org |

| 5-Chlorobenzoxazole | 5-Indole boronic acid | Pd₂(dba)₃ / Ligand 2 | 91% | acs.org |

| 4-tert-Butylphenylmethanesulfonate | Furan-3-boronic acid | Pd(OAc)₂ / Ligand L2 | 98% | nih.gov |

| Pyridine-2-sulfonyl fluoride (B91410) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 35% | nih.gov |

Note: The specific ligands used in the references are highly specialized and are denoted here as Ligand 1, Ligand 2, and Ligand L2 for simplicity.

The ligands coordinated to the palladium center are critical for the catalyst's stability and reactivity. musechem.comyonedalabs.com Electron-rich and sterically bulky phosphine ligands are often employed to facilitate the oxidative addition step, especially with less reactive aryl chlorides. libretexts.org Ligands like PPh₃ have been widely used, but more advanced biarylphosphine ligands have been developed to improve catalyst performance for challenging substrates, including nitrogen-containing heterocycles. libretexts.orgorganic-chemistry.orgnih.gov

Catalyst optimization is crucial, particularly for the coupling of heteroaryl compounds which can be challenging due to the potential for the heteroatom to coordinate to the palladium and inhibit the catalyst. organic-chemistry.orgnih.gov The development of highly active and stable palladium-phosphine catalysts has enabled the efficient coupling of substrates like aminopyridines and other heteroaryl halides. organic-chemistry.orgacs.org For example, catalyst systems based on specific dialkylbiphenylphosphino ligands have shown unprecedented reactivity in the coupling of challenging heterocyclic substrates. organic-chemistry.org The choice of ligand can also influence the regioselectivity of the reaction when multiple reactive sites are present on the substrate. beilstein-journals.org

Table 2: Common Palladium Catalysts and Ligands in Suzuki-Miyaura Reactions

| Catalyst/Precatalyst | Ligand | Typical Substrates | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | General aryl halides | libretexts.org |

| Pd(OAc)₂ / PCy₃ | Tricyclohexylphosphine | Aryl and vinyl triflates | organic-chemistry.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | Tri(tert-butyl)phosphine | Aryl and vinyl halides (including chlorides) | organic-chemistry.org |

| Pd/IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | Aryl chlorides | uwindsor.ca |

| Pd/SPhos | Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine | (Hetero)aryl chlorides/bromides in aqueous media | nih.gov |

Functional Group Compatibility and Selectivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and broad functional group tolerance. acs.org In the context of this compound, its reactivity and selectivity are influenced by the electronic properties of its coupling partners and the specific catalytic system employed.

Research has demonstrated that in reactions with polychlorinated aromatics, selective cross-coupling can be achieved. For instance, conditions have been developed to selectively react with 2,6-dichloropyridines to form 2-chloro-6-alkylpyridines. acs.org These protocols are tolerant of various functional groups on the coupling partner, including olefins, acetal-protected aldehydes, and even primary alkyl chlorides. acs.org Furthermore, the reaction is compatible with electron-deficient functional groups like nitro and ketone moieties on chlorobenzene (B131634) analogues. acs.org However, the reaction's efficiency is sensitive to the electronic nature of the substrates; for example, electron-rich substrates like 4-chloroanisole (B146269) may not react under these specific conditions. acs.org

The choice of ligand is also critical in determining the outcome of the coupling reaction. The use of PPh₃ as a ligand has been shown to result in low yields of the desired product. acs.org The regioselectivity of the Suzuki-Miyaura reaction on polyhalogenated heteroarenes can be influenced by the nature of the halide itself. For example, in di-halogenated pyridines, the reaction preferentially occurs at the position bearing the more reactive halogen (I > Br > Cl), a trend influenced by the carbon-halogen bond dissociation energy. rsc.org

Table 1: Functional Group Compatibility in Selective Suzuki-Miyaura Coupling

| Substrate | Functional Group | Reactivity | Reference |

| Alkyl pinacol (B44631) boronic esters | Olefin | Tolerated | acs.org |

| Alkyl pinacol boronic esters | Acetal masked aldehyde | Tolerated | acs.org |

| Alkyl pinacol boronic esters | Primary alkyl chloride | Tolerated | acs.org |

| Chlorobenzene analogues | Nitro group | Tolerated | acs.org |

| Chlorobenzene analogues | Ketone group | Tolerated | acs.org |

| 4-Chloroanisole | Methoxy group (electron-donating) | No reaction | acs.org |

Nickel-Catalyzed Coupling Reactions

While palladium catalysts are prevalent in Suzuki-Miyaura couplings, there is growing interest in using more earth-abundant metals like nickel. chemrxiv.org However, the development of nickel-catalyzed cross-coupling reactions faces its own set of challenges, particularly when dealing with α-halo-N-heterocycles like this compound.

Challenges and Limitations with α-Halo-N-heterocycles

A primary challenge in nickel-catalyzed Suzuki-Miyaura reactions is the comparatively unfavorable transmetalation of organoboron nucleophiles to nickel compared to palladium. chemrxiv.org This is partly due to the lower electronegativity of nickel, which often necessitates the use of strong activators. chemrxiv.org Furthermore, heteroaryl chlorides, while readily available, are generally challenging substrates in these reactions. acs.org Specifically, heteroaryl boronic acids that contain exposed Lewis basic nitrogen atoms can exhibit reduced reactivity in nickel-catalyzed couplings. organic-chemistry.org The formation of catalytically inactive nickel-black is a significant issue, particularly with electron-rich aryl bromides, leading to reproducibility problems and catalyst deactivation. mpg.de

Mechanistic Insights into Catalyst Deactivation in Nickel Systems

Catalyst deactivation is a critical factor limiting the efficiency of nickel-catalyzed cross-couplings. One identified deactivation pathway involves the dimerization of the nickel(II) aryl intermediate. chemrxiv.orgchemrxiv.org This process competes with the desired catalytic cycle and leads to low turnover numbers. chemrxiv.org The deactivation can occur if the active catalyst fails to regenerate after the first turnover or through a competitive catalyst death mechanism at another point in the cycle. chemrxiv.org

Studies have shown that in the absence of a substrate, free phosphine ligand, or other π-accepting additives, monoligated Ni(0) complexes can dimerize. ucla.edu This dimerization can be irreversible and may even lead to C-P bond activation of the phosphine ligand, forming a phosphido-bridged dimer. ucla.edu The accumulation of low-valent nickel species, which can result from a slow oxidative addition step, can also lead to the formation of nickel-black, deactivating both homogeneous and heterogeneous catalysts. mpg.de Strategies to overcome these deactivation pathways include preventing dimer formation or providing a route for dimer dissociation, which can sometimes be achieved by adjusting catalyst concentration. chemrxiv.org

Rhodium-Catalyzed Asymmetric Coupling Reactions

Rhodium catalysts have emerged as powerful tools for asymmetric cross-coupling reactions, enabling the synthesis of chiral molecules with high enantioselectivity. sigmaaldrich.com These reactions often focus on the formation of C(sp²)–C(sp³) bonds, addressing a key need in drug discovery for molecules with increased three-dimensionality. sigmaaldrich.com

Rhodium-catalyzed asymmetric additions of arylboronic acids have been successfully applied to various substrates, including allylic halides, cyclobutenes, and β-nitroolefins. sigmaaldrich.comnih.gov For instance, the desymmetrization of meso-cyclic allylic dicarbonates with arylboronic acids using a rhodium(I) catalyst has been shown to produce allylic substitution products with high enantiomeric excesses and regioselectivities. nih.gov Similarly, the enantioselective addition of arylboronic acids to β-nitrostyrenes, catalyzed by a rhodium-diene complex, affords β,β-diarylnitroethanes in high yields and excellent enantioselectivities. nih.gov

While the direct application of rhodium-catalyzed asymmetric coupling to this compound is not extensively detailed in the provided search results, the general principles of these reactions are relevant. The success of these methods with a range of arylboronic acids suggests potential applicability, although challenges related to the basicity and coordinating nature of the pyridine (B92270) nitrogen may need to be addressed. researchgate.net

Side Reactions and Decomposition Pathways Pertinent to Boronic Acids

Protodeboronation Mechanisms (Acid-Catalyzed, Base-Catalyzed, Metal-Catalyzed)

The propensity of a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions, particularly the pH, and the nature of the organic substituent. wikipedia.org

Acid-Catalyzed Protodeboronation: In acidic media, protodeboronation can occur through the reaction of the boronic acid with an acid, such as sulfuric acid. wikipedia.org Density functional theory (DFT) studies have suggested that this process can proceed via an intermolecular metathesis involving a four-membered ring transition state between the arylboronic acid and the acid. rsc.org This pathway is generally favored for a range of arylboronic acids, including those with both electron-donating and electron-withdrawing groups. rsc.orgrsc.org

Base-Catalyzed Protodeboronation: Under basic conditions, the protodeboronation mechanism typically involves a pre-equilibrium where the boronic acid reacts with a hydroxide (B78521) ion to form a more reactive boronate anion. wikipedia.org This is often followed by a rate-limiting step where the boronate reacts with a proton source, such as water. wikipedia.org For highly electron-deficient arylboronic acids, an alternative mechanism involving the unimolecular heterolysis of the boronate to generate a transient aryl anion has been identified. acs.orgnih.gov It is noteworthy that some boronic esters can be more reactive towards base-catalyzed protodeboronation than their corresponding boronic acids. ed.ac.uk

Metal-Catalyzed Protodeboronation: Certain metals can also catalyze the protodeboronation reaction. For example, silver-catalyzed protodeboronation of arylboronic acids and esters has been developed, proceeding efficiently in the presence of a base. rsc.orgrsc.org Copper(II) sulfate (B86663) has also been shown to catalyze the protodeboronation of arylboronic acids in aqueous ethanol, a reaction that is promoted by the presence of oxygen. rsc.org

For heteroaromatic boronic acids containing a basic nitrogen, such as 2-pyridyl boronic acids, additional protodeboronation pathways exist. wikipedia.org Under neutral pH conditions, these compounds can form zwitterionic species, which can undergo rapid protodeboronation through unimolecular fragmentation of the C-B bond. wikipedia.orgacs.org The rate of this process can be influenced by the presence of Lewis acid additives. acs.orged.ac.uk

Table 2: Mechanisms of Protodeboronation

| Catalyst/Condition | Proposed Mechanism | Key Species Involved | Reference |

| Acid | Intermolecular metathesis via four-membered ring transition state | Boronic acid, Acid | rsc.org |

| Base | Reaction of boronate anion with a proton source | Boronate anion, Water | wikipedia.org |

| Base (electron-deficient arenes) | Unimolecular heterolysis of boronate | Boronate anion, Transient aryl anion | acs.orgnih.gov |

| Silver | Base-promoted pathway | Arylboronate anion | rsc.orgrsc.org |

| Copper | Oxygen-promoted pathway | Arylboronic acid, CuSO₄, O₂ | rsc.org |

| Neutral pH (2-pyridyl boronic acids) | Unimolecular fragmentation of zwitterion | Zwitterionic boronic acid | wikipedia.orgacs.org |

Oxidation and Homocoupling Reactions

The reactivity of this compound extends to oxidation and homocoupling, which are often observed as competing side reactions during transition-metal-catalyzed cross-coupling processes. The homocoupling of arylboronic acids, which results in the formation of symmetrical biaryl compounds, can be catalyzed by copper salts. Mechanistic studies of copper(II) chloride-catalyzed homocoupling reveal a process that does not necessarily proceed through a simple double transmetalation on a single copper center followed by reductive elimination.

Instead, the reaction pathway can involve successive B-to-Cu and Cu-to-Cu transmetalation steps. In the presence of a base, the reaction of an arylboronic acid with Cu(II)Cl₂ can yield not only the homocoupling product but also products from protodeboronation and oxidation, such as the corresponding phenol (B47542) and ether derivatives. nih.gov For example, the reaction of para-fluorophenylboronic acid with Cu(II)Cl₂ in methanol (B129727) in the presence of a base yields the symmetrical biphenyl, the protodeboronated arene, and the oxidized phenol and ether products. nih.gov The presence of an electron-withdrawing group at the 6-position of the pyridine ring, such as the chloro group in this compound, can influence the propensity for these side reactions. libretexts.org In some palladium-catalyzed systems designed for cross-coupling, such as those using N-methyliminodiacetic acid (MIDA) boronates, the homocoupling of the boronic acid derivative was not observed, highlighting the influence of the boron protecting group on reactivity. libretexts.org

Table 1: Products from Copper-Catalyzed Reaction of Arylboronic Acids

| Reactant | Catalyst/Reagents | Major Product Types | Ref |

|---|---|---|---|

| Arylboronic Acid | Cu(II)Cl₂, Base | Symmetrical Biaryl (Homocoupling) | nih.gov |

| Arylboronic Acid | Cu(II)Cl₂, Base | Arene (Protodeboronation) | nih.gov |

| Arylboronic Acid | Cu(II)Cl₂, Base | Phenol (Oxidation) | nih.gov |

Other Transformational Reactions of this compound and its Derivatives

Protodeboronation for Boronic Ester Removal

Protodeboronation is a chemical reaction involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. rsc.org This process is a well-known and often undesired side reaction in metal-catalyzed couplings like the Suzuki-Miyaura reaction. rsc.org However, it can also be used deliberately in purification procedures to remove unwanted regioisomeric boronic acid by-products. rsc.org

The stability of heteroaromatic boronic acids toward protodeboronation is highly variable and depends significantly on the reaction conditions, particularly pH. rsc.orgchemistrystudent.com For 2-pyridylboronic acids, the rate of protodeboronation is exceptionally rapid under neutral pH conditions, with a half-life estimated at approximately 25-50 seconds at 70°C. chemistrystudent.comnih.gov This instability is attributed to the formation of a zwitterionic intermediate, which readily undergoes unimolecular fragmentation of the C-B bond. rsc.orgchemistrystudent.com The equilibrium can be shifted away from this reactive zwitterion by adding acid or base, which helps to attenuate the rate of protodeboronation. rsc.org

The presence of an electron-withdrawing substituent at the 6-position of the pyridine ring, as in this compound, has been shown to reduce the rate of protodeboronation, thereby promoting desired cross-coupling reactions. libretexts.org This stabilizing effect is crucial for the successful application of this compound and its derivatives in synthesis. libretexts.org

Table 2: Factors Influencing Protodeboronation of 2-Pyridylboronic Acids

| Factor | Influence on Protodeboronation Rate | Mechanism/Reason | Ref |

|---|---|---|---|

| Neutral pH | Increases | Formation of reactive zwitterionic intermediate | rsc.orgchemistrystudent.com |

| Acidic or Basic pH | Decreases | Shifts equilibrium away from the zwitterion | rsc.org |

| 6-Substituent (Electron-withdrawing) | Decreases | Reduces rate of unproductive protodeboronation | libretexts.org |

Oxidation to Corresponding Alcohols

The boronic acid functional group can be oxidized to the corresponding hydroxyl group, a transformation that converts arylboronic acids into phenols. For this compound, this reaction yields 6-chloro-2-pyridinol (also known as 6-chloro-2-hydroxypyridine). This oxidation is a common transformation for organoboranes and can be achieved using various oxidizing agents. As noted in section 3.1.5.2, the formation of phenol derivatives can occur as a side reaction during copper-catalyzed homocoupling reactions. nih.gov The product of this oxidation, 6-chloro-2-pyridinol, exists in equilibrium with its tautomeric form, 6-chloro-2(1H)-pyridinone. researchgate.netacsgcipr.org This compound is a stable, crystalline solid and serves as a valuable intermediate in its own right. acsgcipr.orgyoutube.com

Table 3: Oxidation of this compound

| Reactant | Transformation | Product | Ref |

|---|

Homologation Reactions

Homologation reactions provide a method for inserting a carbon atom, effectively extending a molecule's carbon skeleton. A palladium-catalyzed homologation of arylboronic acids has been developed, which converts them into the corresponding benzylic boronic esters. acs.orgfigshare.com This process represents a formal C1 insertion, transforming an arylboronic acid into a benzylboronic acid derivative. acs.org

The reaction typically uses a halomethylboronic acid pinacol ester (e.g., bromomethylboronic acid pinacol ester) as the methylene (B1212753) donor. acs.orgfigshare.com A key feature of the mechanism is a facile oxidative addition of the palladium catalyst to the halomethylboron reagent, a step that is enhanced by an "α-boryl effect". acs.org This is followed by a chemoselective transmetalation with the arylboronic acid. acs.org This method avoids the need for stoichiometric organometallic reagents and provides direct access to benzylic boronic esters, which are relatively underrepresented in commercial catalogs compared to their aryl counterparts. acs.orgfigshare.com The utility of this transformation is demonstrated by the subsequent use of the homologated products in further cross-coupling reactions to generate complex structures like diarylmethanes. figshare.com However, the scope of the reaction is limited to the insertion of an unsubstituted methylene group, as substitution on the methylene of the halomethylboron reagent was found to hinder the crucial oxidative addition step. acs.orgfigshare.com

Table 4: General Scheme for Homologation of Arylboronic Acids

| Arylboronic Acid (Ar-B(OH)₂) | Methylene Donor | Catalyst/Conditions | Product (Benzylic Boronic Ester) | Ref |

|---|

Cascade Reactions for Substituted Pyridine Synthesis

Cascade reactions, also referred to as tandem or one-pot reactions, are highly efficient processes that combine multiple transformations without isolating intermediates, thereby improving atom economy and reducing waste. acsgcipr.org One of the most powerful applications involving boronic acids is the one-pot borylation/Suzuki-Miyaura cross-coupling sequence. organic-chemistry.orgnih.gov This strategy allows for the coupling of two distinct aryl or heteroaryl halides in a single reaction vessel. nih.gov

In a typical sequence, an aryl halide is first subjected to a palladium-catalyzed borylation reaction using a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) or bis-boronic acid. organic-chemistry.org Upon completion of the borylation step, a second aryl halide (the coupling partner), additional base, and sometimes a second portion of catalyst are added to the same pot. nih.gov The in situ-generated boronic ester then undergoes a Suzuki-Miyaura cross-coupling with the second halide to form the biaryl product. nih.govorganic-chemistry.org This approach circumvents the need to synthesize, purify, and store potentially unstable boronic acids, such as certain heteroarylboronic acids. nih.gov For a compound like this compound, this could involve either its in situ generation from 2,6-dichloropyridine (B45657) followed by coupling, or its use as the second coupling partner with an in situ-generated boronic ester. The choice of catalyst, solvent, and base is critical for achieving high regioselectivity and yield in these sequential reactions. nih.gov

Table 5: Illustrative One-Pot Borylation/Suzuki Cascade Reaction

| Step | Reactants | Reagents/Catalyst | Intermediate/Product | Ref |

|---|---|---|---|---|

| 1 (Borylation) | Aryl Halide 1 (Ar¹-X) + Diboron Reagent | Pd Catalyst, Base | Aryl Boronic Ester (Ar¹-B(OR)₂) | organic-chemistry.orgnih.gov |

Acylation-Induced 1,2-Migration Processes

Arylboronic acids can participate in reactions with acylating agents, such as acyl chlorides, to form ketones. organic-chemistry.org This transformation is a valuable carbon-carbon bond-forming reaction. The mechanism involves the reaction of the organoboron compound with the acyl chloride, typically catalyzed by a transition metal like palladium. organic-chemistry.org

The reaction proceeds via the formation of an ate-complex or through a transmetalation cycle. A key step in the mechanism is the 1,2-migration of the aryl group (e.g., the 6-chloropyridin-2-yl group) from the boron atom to the electrophilic carbon of the acyl group. nih.gov The reaction of an acyl chloride with an arylboronic acid first generates a reactive acylium ion or a related electrophilic species under the influence of a catalyst. masterorganicchemistry.comsigmaaldrich.com This electrophile is then attacked by the nucleophilic arylboronate. The subsequent rearrangement, or 1,2-migration, transfers the aryl group to the carbonyl carbon, ultimately leading to the formation of an aryl ketone after workup. nih.gov This method is highly effective for the synthesis of a wide range of ketones from readily available boronic acids and acyl chlorides. organic-chemistry.org

Table 6: Synthesis of Ketones via Acylation-Migration of Arylboronic Acids

| Boronic Acid | Acylating Agent | Catalyst/Conditions | Product | Key Step | Ref |

|---|

Advanced Applications in Chemical Research Utilizing 6 Chloropyridine 2 Boronic Acid

Organic Synthesis

6-Chloropyridine-2-boronic acid is a bifunctional reagent characterized by the presence of a boronic acid group and a chlorine atom on the pyridine (B92270) ring. This distinct functionality allows for sequential and site-selective reactions, making it a valuable tool in the synthesis of a wide array of organic compounds.

Building Blocks for Complex Molecular Architectures

The primary application of this compound lies in its role as a building block in the construction of intricate molecular frameworks. The boronic acid moiety readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. pipzine-chem.com This reaction allows for the coupling of the 6-chloropyridinyl unit with various aryl, heteroaryl, or vinyl halides and triflates.

The presence of the chlorine atom on the pyridine ring provides a secondary reaction site. This halogen can be substituted through nucleophilic aromatic substitution (SNAr) reactions or serve as another coupling handle in subsequent transition metal-catalyzed reactions. beilstein-journals.org This dual reactivity enables the stepwise and controlled elaboration of molecular complexity, allowing chemists to build elaborate structures with high precision. For instance, the pyridine nitrogen and the chloro substituent influence the electronic properties of the molecule, which can be strategically exploited in the design of pharmaceuticals and materials. beilstein-journals.org The ability to introduce the 6-chloropyridin-2-yl group is crucial in the synthesis of molecules where this specific heterocyclic motif is a key component of the final structure, contributing to desired biological activities or material properties. nih.gov

Directed Synthesis of Specific Biaryl and Heteroaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl and heteroaryl compounds, which are prevalent structural motifs in many natural products, pharmaceuticals, and organic materials. researchgate.netmdpi.com this compound is an excellent reagent for the directed synthesis of scaffolds containing a 2-substituted pyridine ring.

In a typical Suzuki-Miyaura coupling, the boronic acid is reacted with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. The reaction of this compound with a suitable coupling partner, for example, an aryl bromide, will yield a 2-aryl-6-chloropyridine derivative. This product can then undergo a second coupling reaction at the chlorine position, allowing for the synthesis of unsymmetrical biaryl or heteroaryl systems. This stepwise approach provides excellent control over the final structure.

The versatility of this approach is demonstrated in the synthesis of various heteroatom-rich aromatic molecules, which are significant in drug discovery. nih.gov For example, the synthesis of pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors has utilized Suzuki-Miyaura cross-coupling to introduce a chloropyridine moiety, which is then further functionalized. mdpi.com

Table 1: Examples of Biaryl/Heteroaryl Scaffolds Synthesized Using Pyridine-based Boronic Acids

| Starting Material 1 | Starting Material 2 | Catalyst System | Product Scaffold | Reference |

| This compound | Aryl Bromide | Pd(dppf)Cl2, Base | 2-Aryl-6-chloropyridine | nih.gov |

| Pyridine-2-sulfonyl fluoride (B91410) | Heteroaryl Boronic Acid | Pd(dppf)Cl2, Na3PO4 | 2-Heteroarylpyridine | nih.gov |

| 5-Iodo-pyrrolo[2,3-d]pyrimidine derivative | 6-Chloropyridine-3-boronic acid | Pd(dppf)2Cl2, EtOH/H2O | 5-(6-Chloropyridin-3-yl)pyrrolo[2,3-d]pyrimidine | mdpi.com |

This table provides illustrative examples of reaction types and is not an exhaustive list.

Construction of Combinatorial Substance Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of compounds, known as a library, which can then be screened for biological activity. wikipedia.org The robustness and broad substrate scope of the Suzuki-Miyaura coupling make it highly suitable for combinatorial synthesis. pipzine-chem.com

This compound, with its two distinct reactive sites, is an ideal building block for creating diverse libraries of compounds. In a combinatorial approach, a set of diverse aryl or heteroaryl halides can be coupled with this compound in a parallel fashion. The resulting library of 2-substituted-6-chloropyridines can then be subjected to a second diversification step, where the chlorine atom is reacted with a library of nucleophiles or another set of coupling partners. This two-dimensional diversification strategy allows for the generation of a vast number of unique molecular structures from a relatively small number of starting materials. The use of solid-phase synthesis, where the initial building block is attached to a resin, can further simplify the purification process in combinatorial library construction. wikipedia.org

Development of Boron-Based Reagents and Catalysts (Boronic Acid Catalysis, BAC)

Beyond their role as stoichiometric reagents in cross-coupling reactions, boronic acids are gaining prominence as catalysts in their own right, a field known as boronic acid catalysis (BAC). scilit.comrsc.org This type of catalysis often relies on the Lewis acidic nature of the boron atom and its ability to reversibly form covalent bonds with hydroxyl groups. rsc.orgresearchgate.net

Boronic acids can catalyze the formation of amides from carboxylic acids and amines, a fundamental transformation in organic chemistry. rsc.orgresearchgate.net The proposed mechanism involves the reaction of the boronic acid with the carboxylic acid to form an acyloxyboronic acid intermediate. nih.gov This intermediate is more electrophilic than the parent carboxylic acid, thus activating it towards nucleophilic attack by an amine to form the amide bond and regenerate the boronic acid catalyst. This method offers a mild and often metal-free alternative to traditional amide coupling reagents.

While specific studies detailing the use of this compound as the catalyst for this transformation are not prevalent, the general principle of boronic acid catalysis suggests its potential in this area. The electronic properties of the 6-chloropyridine ring could influence the Lewis acidity of the boron center and, consequently, its catalytic activity.

Boronic acid catalysis is also effective in the activation of alcohols and diols. rsc.orgresearchgate.net Boronic acids can react with alcohols to form boronate esters. In the case of diols, cyclic boronates are formed. This interaction can be exploited in several ways. For instance, highly electron-deficient arylboronic acids can activate alcohols towards nucleophilic substitution, often proceeding through an SN1-type mechanism. nih.gov

Conversely, the formation of a tetrahedral boronate adduct between a boronic acid and a diol can increase the nucleophilicity of the hydroxyl groups, facilitating their reaction with electrophiles. rsc.orgresearchgate.net This has been demonstrated in the selective monophosphorylation of vicinal diols, where a boronic acid catalyst directs the phosphorylation to a specific hydroxyl group. nih.govresearchgate.net The ability of boronic acids to act as temporary protecting and activating groups showcases their versatility in complex synthetic challenges.

Promotion of Cycloadditions and Conjugate Additions

Boronic acids, including pyridine-based variants, are pivotal reagents in promoting key carbon-carbon bond-forming reactions such as cycloadditions and conjugate additions. These reactions are fundamental in synthesizing cyclic and functionalized acyclic compounds.

In the realm of cycloadditions , boronic esters have been shown to enable [2+2] cycloadditions between alkenylboronates and allylic alcohols through temporary coordination and photosensitization. nih.gov This strategy allows for the creation of diverse cyclobutylboronates, which are useful intermediates for constructing more complex molecules. nih.gov

Conjugate addition , also known as 1,4-nucleophilic addition, is a powerful method for adding nucleophiles to α,β-unsaturated carbonyl compounds. wikipedia.org Arylboronic acids have proven to be effective nucleophiles in these reactions. Research has demonstrated the regioselective 1,6-conjugate addition of arylboronic acids to dienylpyridines, catalyzed by rhodium(I) complexes, exclusively yielding the 1,6-adduct with no traces of the 1,4-adduct. ucm.es Similarly, palladium(II)-bipyridine systems effectively catalyze the conjugate addition of arylboronic acids to a variety of α,β-unsaturated carbonyl compounds, including ketones, aldehydes, and esters. organic-chemistry.org The use of a bipyridine ligand is crucial in these reactions as it helps to inhibit side reactions like β-hydride elimination. organic-chemistry.org

The choice of catalyst can even control the regioselectivity of the addition. For instance, in reactions with N-alkyl nicotinate (B505614) salts, a Rhodium/BINAP catalyst directs the addition of aryl boron nucleophiles to the C6 position, while catalysts with smaller bite angles, like Bobphos, favor addition to the C2 position. nih.gov This catalyst-controlled regioselectivity provides a sophisticated tool for synthesizing specifically substituted dihydropyridines. nih.gov

Table 1: Examples of Cycloaddition and Conjugate Addition Reactions

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| [2+2] Cycloaddition | Alkenylboronates, Allylic Alcohols | Photosensitization | Cyclobutylboronates | nih.gov |

| 1,6-Conjugate Addition | Arylboronic Acids, Dienylpyridines | [(cod)RhCl]₂, TPDS, Na₂CO₃, H₂O | 1,6-Adducts | ucm.es |

| 1,4-Conjugate Addition | Arylboronic Acids, α,β-Unsaturated Carbonyls | Pd(OAc)₂, 2,2'-Bipyridine | β-Aryl Carbonyls | organic-chemistry.org |

| Regiodivergent Addition | Aryl Boron Nucleophiles, N-alkyl Nicotinate Salts | Rh/BINAP or Bobphos | C6- or C2-Aryl Dihydropyridines | nih.gov |

Medicinal Chemistry and Drug Discovery

The boronic acid functional group has gained significant traction in drug discovery, with several FDA-approved drugs featuring this moiety. nih.gov this compound, as a bifunctional reagent, is particularly useful in synthesizing novel compounds for therapeutic applications. Its incorporation can enhance drug potency and improve pharmacokinetic profiles. nih.gov

Synthesis of Bioactive Molecules, including Anticancer Agents and Antibiotics

This compound and its analogs are instrumental in synthesizing molecules with potent biological activity.

Anticancer Agents: In the development of cancer therapeutics, this class of compounds is used in Suzuki-Miyaura cross-coupling reactions to build complex heterocyclic systems. For example, new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized as potent PI3Kα inhibitors for cancer treatment. nih.gov In these syntheses, a substituted quinazoline (B50416) is coupled with a pyridine-boronic acid ester to form the core scaffold of the target molecule. nih.gov Many of the resulting compounds exhibit submicromolar inhibitory activity against various tumor cell lines. nih.gov

Antibiotics: Boronic acids are effective as transition-state inhibitors of serine-based enzymes, a mechanism exploited in the development of new antibiotics. nih.gov A notable example is the synthesis of MB076, a heterocyclic triazole boronic acid that acts as a transition state inhibitor for Acinetobacter-derived cephalosporinase (B13388198) (ADC) variants, which are β-lactamase enzymes responsible for antibiotic resistance. nih.gov Boronic acid compounds can overcome resistance mechanisms by inhibiting these enzymes, thereby restoring the efficacy of existing β-lactam antibiotics. nih.gov

Table 2: Bioactive Molecules Synthesized Using Pyridine Boronic Acid Derivatives

| Compound Class | Target/Application | Synthetic Strategy | Biological Activity | Ref |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridin-6-yl)quinazolines | Anticancer (PI3Kα inhibitor) | Suzuki-Miyaura Coupling | IC₅₀ values from 0.09 µM to 0.43 µM against tested cancer cell lines | nih.gov |

| Heterocyclic Triazole Boronic Acids (e.g., MB076) | Antibiotic (β-lactamase inhibitor) | Multi-step synthesis | Inhibits ADC β-lactamase variants with Ki values <1 µM | nih.gov |

| Penicillin G Analogs | Antibiotic | Amidation of 6-aminopenicillanic acid | Potent inhibition of Gram-positive bacteria (S. aureus) | researchgate.net |

Design and Synthesis of Pharmacophores (e.g., Benzofuran-Based Scaffolds)

A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. This compound is used to construct such key structural motifs.

Benzofuran-Based Scaffolds: The benzofuran (B130515) nucleus is a prominent pharmacophore found in many biologically active compounds. nih.gov Aryl boronic acids are used in palladium-catalyzed reactions to synthesize benzoyl-substituted benzofuran heterocycles. nih.gov In one strategy to develop new antimicrotubule agents, a key molecular skeleton, 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan, was functionalized. mdpi.com The synthesis of these scaffolds often involves coupling reactions where a boronic acid can be used to introduce specific aryl groups, demonstrating the utility of reagents like this compound in building these complex pharmacophores. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing a lead compound to create a more potent and selective drug. mdpi.com By systematically modifying the chemical structure of a molecule and assessing the subsequent changes in biological activity, researchers can identify key structural features required for its function.

Derivatives synthesized using this compound are frequently subjected to SAR studies. For instance, in the development of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors, SAR analysis revealed that the 4-aminoquinazoline moiety was the critical pharmacophore for PI3Kα inhibitory activity. nih.gov Further modifications, guided by SAR, led to the introduction of the imidazo[1,2-a]pyridine (B132010) group to enhance activity. nih.gov Similarly, SAR studies on 6-aryl-2-benzoyl-pyridines, synthesized via Suzuki coupling with various aryl boronic acids, have been conducted to optimize their function as tubulin polymerization inhibitors. sci-hub.se These studies help in understanding how different substituents on the aryl rings influence cytotoxicity and inhibitory potency. sci-hub.sersc.org

Applications in Drug Development and Optimization Programs

The synthesis of novel compounds is just the first step in the long process of drug development. This compound plays a role in this broader context by providing a reliable synthetic route to novel chemical entities that can be evaluated as potential drug candidates. mdpi.com Its utility in creating diverse libraries of related compounds is invaluable for lead optimization. During this phase, medicinal chemists aim to enhance the desired activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound while minimizing toxicity. nih.gov The ability to easily generate derivatives using Suzuki coupling with this compound allows for the systematic exploration of chemical space around a pharmacophore, accelerating the discovery of candidates with improved therapeutic profiles. nih.govmdpi.com

Exploration of Biological Interactions (e.g., Insulin (B600854) Stabilization via Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level.

While specific studies on the molecular docking of this compound derivatives for insulin stabilization are not detailed in the provided sources, related research highlights the use of this technique for derivatives of similar compounds. For example, derivatives of 6-chloropyrazine-2-carboxylic acid, a structurally related compound, were studied via molecular docking against the M. Tuberculosis InhA protein to evaluate their potential as antitubercular agents. semanticscholar.org

In the context of diabetes, molecular docking has been extensively used to identify how phytochemicals and synthetic compounds interact with key protein targets. nih.govnih.gov Studies have focused on targets like protein kinase B (AKT1), phosphoinositide 3-kinase (PI3K), and dipeptidyl peptidase-4 (DPP-4). nih.govresearchgate.net For instance, docking studies showed that flavonoids exhibit high binding affinities for PI3K and AKT1, key proteins in the insulin signaling pathway that regulate glucose uptake. nih.gov These computational studies provide crucial insights into the mechanism of action and guide the design of more effective therapeutic agents. nih.gov

Table 3: Molecular Docking Studies of Related Compounds and Targets

| Compound/Ligand | Protein Target | Pathway/Disease | Docking Finding (Binding Affinity) | Ref |

|---|---|---|---|---|

| Nimbaflavone | PI3K | Type 2 Diabetes | -9.6 kcal/mol | nih.gov |

| Rutin | AKT1 | Type 2 Diabetes | -7.4 kcal/mol | nih.gov |

| THC | DPP-4 | Type 2 Diabetes | -8.11 kcal/mol | researchgate.net |

| 6-chloropyrazine-2-carboxylic acid derivatives | M. Tuberculosis InhA | Tuberculosis | Not specified | semanticscholar.org |

Materials Science and Polymer Chemistry

This compound serves as a valuable bifunctional building block in the realm of materials science and polymer chemistry. Its unique structure, featuring a reactive boronic acid group and a modifiable chloropyridine core, allows for its incorporation into a wide array of polymeric structures and advanced materials. The presence of the pyridine ring introduces specific electronic and coordination properties, while the chloro-substituent and the boronic acid provide handles for distinct chemical transformations, such as cross-coupling and condensation reactions.

Functionalized Polymer Synthesis

The synthesis of functionalized polymers often utilizes this compound as a key monomer or precursor. Its primary role is in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. boronmolecular.commdpi.com This reaction facilitates the formation of carbon-carbon bonds between the pyridyl core of the boronic acid and various organic halides, enabling the construction of complex polymer backbones.

The pyridine nitrogen atom within the polymer structure can act as a coordination site for metal ions, a proton acceptor, or a site for quaternization, thereby imparting specific functionalities to the resulting polymer. These functionalities are sought after for applications in catalysis, optoelectronics, and the development of "smart" materials that respond to environmental stimuli like pH. mdpi.com The chlorine atom offers another site for modification, allowing for post-polymerization functionalization to further tailor the material's properties.

Research Findings:

Conjugated Polymers: Researchers have incorporated pyridine-containing boronic acids into conjugated polymer chains. The inclusion of the pyridine unit can influence the polymer's electronic properties, such as its band gap and charge transport characteristics, which are critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Sensor Polymers: Polymers containing boronic acid moieties are widely explored for their ability to act as sensors, particularly for saccharides and other diol-containing molecules. nih.govnih.gov The reversible formation of boronate esters with diols leads to a detectable signal change (e.g., fluorescence or colorimetric). By integrating this compound into a polymer, sensors with tailored solubility, stability, and sensitivity can be developed.

Table 1: Polymerization Reactions Utilizing Pyridine Boronic Acids

| Reaction Type | Role of this compound | Resulting Polymer Feature | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Monomer with an aryl halide comonomer | Pyridine units in the polymer backbone | Organic electronics, catalysts |

| Polycondensation | Bifunctional monomer | Polyester or polyamide with pendant pyridyl groups | High-performance materials |

| Post-Polymerization Modification | Functionalizing agent | Introduction of chloropyridyl boronic acid moieties onto an existing polymer | Chemical sensors, affinity materials |

Integration into Advanced Materials through Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for materials synthesis. mdpi.com Boronic acids and their derivatives are increasingly being used in click reactions to construct complex molecular architectures and functional materials. nih.govrsc.org